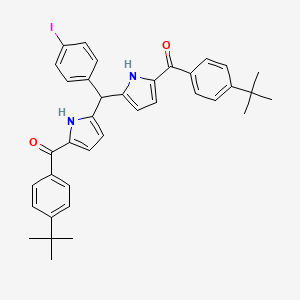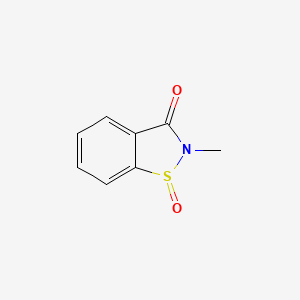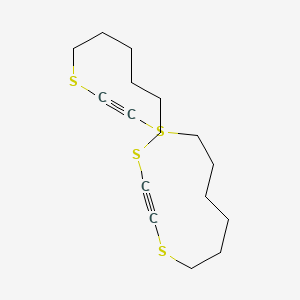![molecular formula C28H26Cl2N2 B12568153 1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride CAS No. 277307-78-5](/img/structure/B12568153.png)
1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is a complex organic compound that belongs to the class of bipyridinium salts
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also be reduced, leading to changes in its electronic properties.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation states, while reduction may result in the formation of lower oxidation states.
Aplicaciones Científicas De Investigación
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of conjugated oligomers and polymers. These materials have unique electronic properties and are used in the development of advanced materials.
Biology: The compound’s electrochemical properties make it useful in biological research, particularly in the study of redox reactions and electron transfer processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions . These reactions are accompanied by changes in the compound’s electronic properties, which can be harnessed for various applications. The molecular targets and pathways involved include electron transfer processes and interactions with other redox-active species.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridinium Salts: These compounds share similar electrochemical properties and are used in similar applications.
Uniqueness
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is unique due to its specific structure, which allows for enhanced conjugation and electronic communication between its bipyridinium units . This makes it particularly useful in the development of advanced materials with tailored electronic properties.
Propiedades
Número CAS |
277307-78-5 |
|---|---|
Fórmula molecular |
C28H26Cl2N2 |
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
1-[(2-ethenylphenyl)methyl]-4-[1-[(2-ethenylphenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C28H26N2.2ClH/c1-3-23-9-5-7-11-27(23)21-29-17-13-25(14-18-29)26-15-19-30(20-16-26)22-28-12-8-6-10-24(28)4-2;;/h3-20H,1-2,21-22H2;2*1H/q+2;;/p-2 |
Clave InChI |
XSYWKQSQRGFDBM-UHFFFAOYSA-L |
SMILES canónico |
C=CC1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4C=C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)


![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)


![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)


![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)


![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
